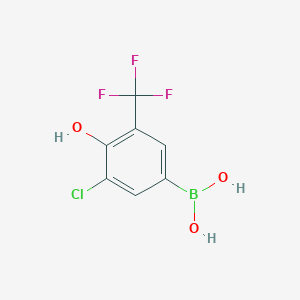

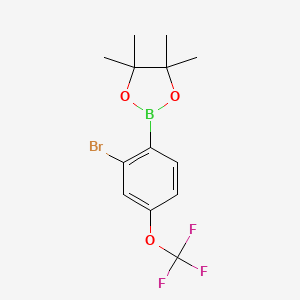

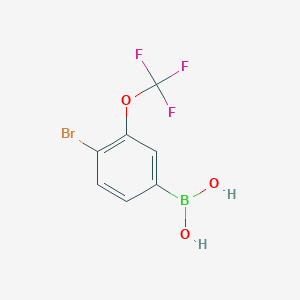

4-Bromo-3-(trifluoromethoxy)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-3-(trifluoromethoxy)phenylboronic acid is a chemical compound with the CAS Number: 2121514-59-6 . It has a molecular weight of 284.83 . It is a solid at room temperature .

Molecular Structure Analysis

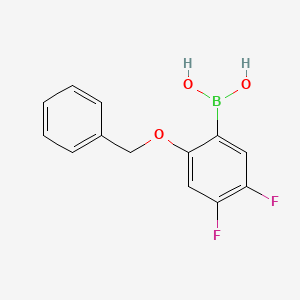

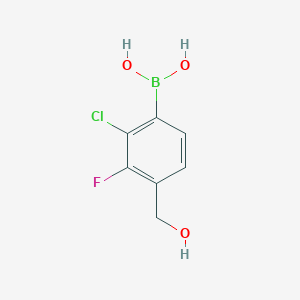

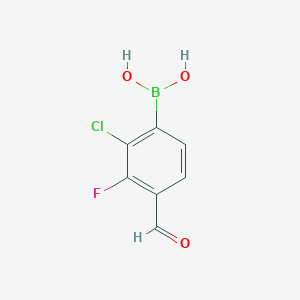

The molecular structure of 4-Bromo-3-(trifluoromethoxy)phenylboronic acid consists of a phenyl ring substituted with a bromo group, a trifluoromethoxy group, and a boronic acid group . The InChI key for this compound is provided in the source .Chemical Reactions Analysis

Boronic acids, including 4-Bromo-3-(trifluoromethoxy)phenylboronic acid, are involved in various chemical reactions. They are particularly known for their role in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

4-Bromo-3-(trifluoromethoxy)phenylboronic acid is a solid at room temperature . It has a molecular weight of 284.83 . The compound is typically stored at temperatures between 2-8°C .Scientific Research Applications

Synthesis of Biologically Active Molecules

“4-Bromo-3-(trifluoromethoxy)phenylboronic acid” is used as a reactant in the synthesis of biologically active molecules . This includes the creation of various compounds with potential therapeutic applications.

Lactate Dehydrogenase Inhibitors

This compound plays a crucial role in the development of lactate dehydrogenase inhibitors . These inhibitors are being researched for their potential use against cancer cell proliferation.

PAI-1 Inhibition

Antituberculosis Drugs

“4-Bromo-3-(trifluoromethoxy)phenylboronic acid” is used in the synthesis of PA-824 analogs . PA-824 is a nitroimidazole drug that is being researched for its potential use as an antituberculosis drug.

Modulators of Survival Motor Neuron Protein

The compound is also used in the creation of modulators of survival motor neuron protein . These modulators are being studied for their potential use in the treatment of spinal muscular atrophy, a genetic disorder that affects motor neurons.

Suzuki-Miyaura Cross-Coupling Reactions

“4-Bromo-3-(trifluoromethoxy)phenylboronic acid” is used as a reactant in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed carbon-carbon bonding reaction, which is widely used in organic chemistry for the synthesis of various organic compounds.

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . It may cause serious eye irritation, respiratory irritation, and can be harmful if swallowed . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using personal protective equipment .

Mechanism of Action

Target of Action

4-Bromo-3-(trifluoromethoxy)phenylboronic acid is a type of organoboron compound It’s known that organoboron compounds are generally used in suzuki-miyaura cross-coupling reactions , which are widely applied in the synthesis of biologically active molecules .

Mode of Action

The mode of action of 4-Bromo-3-(trifluoromethoxy)phenylboronic acid is primarily through its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound acts as a boron reagent, participating in the transmetalation step where it transfers its organic group to a metal catalyst .

Biochemical Pathways

Result of Action

The result of the action of 4-Bromo-3-(trifluoromethoxy)phenylboronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of a variety of biologically active molecules, contributing to the development of new therapeutic agents .

Action Environment

The action of 4-Bromo-3-(trifluoromethoxy)phenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the reaction conditions, such as temperature, solvent, and the presence of a base . Additionally, the compound’s stability may be influenced by storage conditions .

properties

IUPAC Name |

[4-bromo-3-(trifluoromethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrF3O3/c9-5-2-1-4(8(13)14)3-6(5)15-7(10,11)12/h1-3,13-14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBCGFUJDXXHOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Br)OC(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-(trifluoromethoxy)phenylboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.